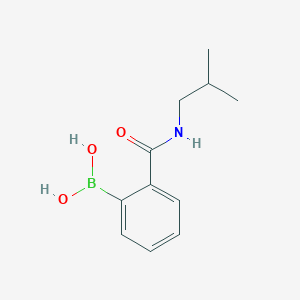
2-(Isobutylcarbamoyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD29066879 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD29066879 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes the following steps:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired molecular structure of MFCD29066879.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained. Common solvents used in the synthesis include organic solvents like dichloromethane or ethanol.
Catalysts and Reagents: Catalysts and reagents are used to facilitate the reaction. These can include acids, bases, or other chemical agents that promote the formation of MFCD29066879.
Industrial Production Methods
In an industrial setting, the production of MFCD29066879 is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring that the process is cost-effective and efficient. Industrial production methods may include continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
MFCD29066879 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions
The reactions of MFCD29066879 typically require specific reagents and conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of MFCD29066879.
Scientific Research Applications
MFCD29066879 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: In biological research, MFCD29066879 is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: MFCD29066879 is used in the development of new materials and products, including pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of MFCD29066879 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal applications, MFCD29066879 may bind to receptors or enzymes, modulating their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
MFCD29066879 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include MFCD29066878 and MFCD29066880.
Uniqueness: MFCD29066879 may have unique properties, such as higher reactivity or specific biological activity, that distinguish it from other compounds.
Properties
CAS No. |
2096331-82-5 |
|---|---|
Molecular Formula |
C11H16BNO3 |
Molecular Weight |
221.06 g/mol |
IUPAC Name |
[2-(2-methylpropylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO3/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12(15)16/h3-6,8,15-16H,7H2,1-2H3,(H,13,14) |
InChI Key |
MHYPRAVSNMKOGI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)NCC(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















